奥氮平帕莫酸盐
描述
Olanzapine pamoate is a depot medication form of the second-generation antipsychotic olanzapine, which is used in the treatment of schizophrenia and related psychoses. It is designed to improve patient adherence to medication regimens by providing sustained drug release, thus reducing the frequency of dosing . Olanzapine itself is a thienobenzodiazepine derivative with a broad receptor binding profile, including affinity for dopamine, serotonin, muscarinic, and adrenergic receptors . This broad spectrum of action contributes to its efficacy in treating both the positive and negative symptoms of schizophrenia .
Synthesis Analysis
The synthesis of olanzapine and its formulations, such as olanzapine pamoate, is not detailed in the provided papers. However, olanzapine is chemically known as 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5] benzodiazepine, indicating a complex synthetic pathway likely involving multiple steps to construct the tricyclic core and attach the necessary functional groups .
Molecular Structure Analysis
Olanzapine's molecular structure, characterized by a thienobenzodiazepine core, is similar to that of clozapine, another atypical antipsychotic. This structural similarity is thought to contribute to its "atypical" profile and reduced likelihood of causing extrapyramidal symptoms compared to "typical" antipsychotics . The molecular interactions between olanzapine and various neurotransmitter receptors are crucial for its antipsychotic effects .
Chemical Reactions Analysis
The papers provided do not discuss specific chemical reactions involving olanzapine pamoate. However, the pharmacological activity of olanzapine suggests that it undergoes interactions with neurotransmitter receptors in the brain, leading to its therapeutic effects . Additionally, olanzapine's metabolism in the liver involves biotransformation, primarily through the cytochrome P450 system, which may result in various metabolites .
Physical and Chemical Properties Analysis
Olanzapine's physical and chemical properties, such as its solubility and stability, are important for its formulation into a depot injection. Olanzapine pamoate is designed to slowly release olanzapine over time after intramuscular injection, maintaining therapeutic drug levels for an extended period . The development of olanzapine-loaded PLGA nanoparticles for nose-to-brain delivery also highlights the drug's ability to be formulated into different delivery systems to enhance its bioavailability and brain targeting .
Case Studies and Clinical Trials
Several clinical trials and case studies have demonstrated the efficacy and safety of olanzapine in treating schizophrenia. Olanzapine has been shown to be at least as effective as haloperidol, a first-generation antipsychotic, and has a more favorable side effect profile, particularly regarding extrapyramidal symptoms . Olanzapine pamoate specifically has been evaluated for its safety profile, with a focus on the risk of post-injection delirium/sedation syndrome, which occurs in a small percentage of injections and requires a risk management plan . Additionally, olanzapine has been used off-label for the prevention and treatment of chronic nausea and chemotherapy-induced nausea and vomiting due to its multi-receptor antagonistic properties .
科学研究应用
-
Bipolar I Disorder
- Olanzapine is used in the management of bipolar I disorder, including mixed or manic episodes .
- It can be used as an adjunct to lithium or valproate for the short-term treatment of acute manic or mixed episodes associated with bipolar I disorder in adults .
- It is also indicated in combination with samidorphan for the treatment of bipolar I disorder, either as an adjunct to lithium or valproate or as monotherapy for the acute treatment of manic or mixed episodes or as maintenance therapy .
-
Treatment-Resistant Depression
-
Agitation Associated with Schizophrenia or Bipolar Mania
-
Management of Breakthrough Nausea and Vomiting
-
Management of Psychomotor Agitation
- A short-acting (immediate-release) olanzapine formulation is used for the management of psychomotor agitation associated with schizophrenia and bipolar I mania .
- This medication is given by injection into the buttock muscle by a healthcare professional as directed by your doctor, usually every 2 to 4 weeks .
-
Significant Metabolic Adverse Effects
- Olanzapine is among the more extensively studied second-generation antipsychotics (SGAs), partly due to its approval 25 years ago (1996), and also due to its penchant for significant metabolic adverse effects .
- Olanzapine distinguished itself by its efficacy profile, combined with lower rates of hyperprolactinemia and neurological adverse effects than first-generation antipsychotics (FGAs) and risperidone .
安全和危害
Olanzapine may cause some people to be agitated, irritable, or display other abnormal behaviors. It may also cause some people to have suicidal thoughts and tendencies or to become more depressed . The most relevant adverse event is the post-injection delirium/sedation syndrome, occurring at a rate of 0.07% of injections or 1.4% of patients .
未来方向
Olanzapine pamoate is intended for deep intramuscular gluteal injection only and should not be administered intravenously or subcutaneously . After each injection, patients must be observed for at least 3 hours by a healthcare professional . Because of the risk of post-injection delirium/sedation syndrome, olanzapine pamoate is available only through a restricted distribution program .
属性
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6.C17H20N4S.H2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);3-6,11,19H,7-10H2,1-2H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMCQJVMPKQQPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944788 | |
Record name | Olanzapine pamoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Olanzapine pamoate | |
CAS RN |
221373-18-8 | |
Record name | Olanzapine pamoate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221373188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olanzapine pamoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine pamoate monohydrate; 10H-Thieno[2,3-b][1,5]benzodiazepine,2-Methyl-4-(4-methyl-1-piperazinyl)-,4,4'-methylenebis[3-hydroxy-2-nahptalenecarboxylate) (1:1), monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLANZAPINE PAMOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7S6Q4MHCB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。